molecular formula C11H19N5O B2896407 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide CAS No. 921143-76-2

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide

Cat. No.: B2896407
CAS No.: 921143-76-2
M. Wt: 237.307
InChI Key: SSTCYGYWBZRMEB-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide is a tetrazole-based compound featuring a cyclohexyl group attached to the tetrazole ring and a propionamide moiety linked via a methyl bridge. This article focuses on comparative analysis with these analogs, emphasizing structural variations and their implications.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTCYGYWBZRMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide typically involves the reaction of a cyclohexyl-substituted tetrazole with a propionamide derivative. One common method involves the use of a Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source . The reaction is carried out in water as a solvent with tetradecyltrimethylammonium bromide (TTAB) as a catalyst, providing a hydrophobic micellar reaction site .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles or amides.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations

The target compound differs from the 5a–5j series primarily in its substituents:

  • Core Structure : Both share the 1-cyclohexyl-1H-tetrazol-5-yl group.
  • Key Differences :
    • The target compound has a propionamide group (-CH2-CO-NH2) attached to the tetrazole-methyl, while the 5a–5j analogs feature a substituted benzenamine group linked to a methyl bridge containing a 2-(prop-2-ynyloxy)phenyl moiety.
    • The absence of the 2-(prop-2-ynyloxy)phenyl group in the target compound reduces aromaticity and steric bulk.
Physicochemical Properties

A comparison of the 5a–5j series (Table 1) reveals trends influenced by substituents:

Table 1: Properties of Structural Analogs (5a–5j)

Compound Substituent Color Yield (%) Melting Point (°C) Molecular Weight (g/mol)
5a Benzenamine White 98 112 -
5b 2-Bromo Brown 85 186 388.00
5c 4-Fluoro White 80 189 405.40
5d 2,4-Dimethyl White 83 199 415.50
5e 3,5-Dichloro Yellow-White 89 189 -
5f 4-Fluoro-2-methyl Pale Yellow 77 183 -
5g 2-Fluoro White 70 184 -
5h 3-Chloro-4-fluoro Pale Yellow 72 210 -
5i 4-Nitro Yellow-White 86 181 -
5j 2,5-Dimethyl Red 73 183 -

Key Observations :

Melting Points :

  • Electron-withdrawing groups (e.g., nitro in 5i, halogens in 5e, 5h) correlate with lower melting points (181–189°C), likely due to reduced crystallinity.
  • Bulky substituents (e.g., 2,4-dimethyl in 5d) increase melting points (199°C) via enhanced van der Waals interactions .
  • The target compound’s aliphatic propionamide group may lower its melting point compared to aromatic analogs.

Synthetic Yields :

  • Electron-deficient anilines (e.g., 4-nitro in 5i) yield higher products (86–89%) due to favorable reactivity in the Au-catalyzed multicomponent synthesis .
  • Steric hindrance (e.g., 2,5-dimethyl in 5j) reduces yields (73%).

Spectral Characteristics :

  • IR Spectra : All analogs show NH stretching (3418–3222 cm⁻¹) and C≡C vibrations (~2120 cm⁻¹) . The target compound would exhibit additional C=O stretching (~1650 cm⁻¹) from the amide group.
  • NMR : Aromatic protons in 5a–5j appear at δ 6.5–8.0 ppm, while the target compound’s propionamide may show distinct δ 2.0–3.0 ppm signals for CH2 and CH3 groups.

Implications of Structural Differences

  • Solubility : The propionamide group may enhance polarity, improving aqueous solubility compared to aromatic analogs.
  • Regulatory Considerations: Legislative documents (e.g., ) emphasize precise nomenclature for structural analogs, underscoring the need for unambiguous identification .

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